4-Aminobutane-2-thiol hydrochloride

Description

Structural Attributes and Stereochemical Considerations within Aminothiol (B82208) Chemistry

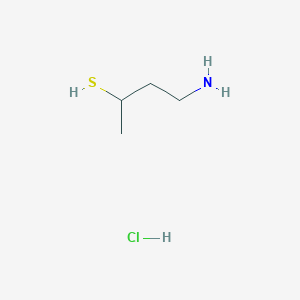

The molecular structure of 4-Aminobutane-2-thiol hydrochloride consists of a four-carbon butane (B89635) backbone. An amino group (-NH2) is attached to the fourth carbon, while a thiol group (-SH) is located at the second carbon position. The presence of the thiol group on the second carbon atom introduces a chiral center, meaning that 4-Aminobutane-2-thiol can exist as two different stereoisomers, or enantiomers: (R)-4-aminobutane-2-thiol and (S)-4-aminobutane-2-thiol. The hydrochloride salt is formed by the protonation of the basic amino group.

The stereochemistry of aminothiols is a critical aspect of their application, particularly in biological systems where stereospecific interactions are paramount. The synthesis of stereochemically pure aminothiols is a significant area of research, often employing chiral starting materials or resolution techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 870-66-6 biosynth.com |

| Molecular Formula | C4H12ClNS biosynth.com |

| Molecular Weight | 141.66 g/mol biosynth.com |

| Canonical SMILES | CC(CCN)S.Cl biosynth.com |

| Melting Point | 140 °C biosynth.com |

| Predicted XLogP3 | 0.4 uni.lu |

This data is compiled from various chemical databases and is for informational purposes.

Significance of Amine and Thiol Functionalities in Chemical and Biochemical Systems

The chemical reactivity and biological significance of this compound are dictated by its two functional groups: the amine and the thiol.

The amine group (-NH2) is a primary amine, which imparts basic properties to the molecule, allowing it to act as a proton acceptor. In biological systems, amino groups are fundamental components of amino acids, the building blocks of proteins. They are involved in the formation of peptide bonds and can participate in hydrogen bonding, which is crucial for the three-dimensional structure of proteins and other biomolecules. albany.edu The lone pair of electrons on the nitrogen atom also makes amines nucleophilic, enabling them to participate in a wide range of chemical reactions, including alkylation and acylation. albany.edu

The thiol group (-SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. Thiols are known for their distinct odors. Chemically, the thiol group is a weak acid and a potent nucleophile. A key reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This reversible reaction is of immense importance in biochemistry, particularly in protein folding and stability, where disulfide bridges between cysteine residues help to maintain the protein's tertiary and quaternary structures. albany.edu Thiols are also excellent ligands for metal ions and play a crucial role in the active sites of many enzymes. Furthermore, their ability to scavenge reactive oxygen species makes them important antioxidants.

The combination of both an amine and a thiol group in one molecule, as in 4-Aminobutane-2-thiol, creates a bifunctional compound with a rich and versatile chemistry.

Overview of Aminothiol Relevance Across Diverse Academic Disciplines

Aminothiols, as a class of compounds, have garnered significant attention across a spectrum of scientific disciplines due to their unique chemical properties and biological activities.

In organic chemistry , aminothiols are valuable synthetic intermediates. smolecule.com Their bifunctional nature allows for selective reactions at either the amine or the thiol group, enabling the construction of more complex molecules. They are used in the synthesis of heterocyclic compounds and as ligands in catalysis.

In the field of biochemistry , aminothiols are studied for their role in redox biology and as modulators of enzyme activity. chemimpex.com They can participate in thiol-disulfide exchange reactions, influencing the redox state of proteins and cellular signaling pathways. Their ability to interact with metal ions is also relevant to the study of metalloproteins.

In medicinal chemistry and pharmacology , aminothiols have been explored for a variety of therapeutic applications. A significant area of research is their potential as radioprotective agents , which can protect healthy tissues from the damaging effects of ionizing radiation. nih.govplos.org The thiol group is thought to contribute to this effect by scavenging free radicals generated by radiation. The structural features of aminothiols also make them attractive scaffolds for the design of new drugs. smolecule.com For instance, the related compound (S)-2-Aminobutane-1,4-dithiol hydrochloride is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

The use of thiol-containing molecules is also central to peptide and protein chemistry . Thiol groups are essential for certain bioconjugation techniques and for the synthesis of peptides with specific structural features, such as those containing disulfide bonds. albany.edunih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutane-2-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMERDCNACHETAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-66-6 | |

| Record name | 4-aminobutane-2-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminobutane 2 Thiol Hydrochloride and Its Research Derivatives

Chiral Synthesis and Stereoselective Routes to Aminothiol (B82208) Enantiomers

Many biological systems exhibit stereospecificity, meaning that different enantiomers of a chiral molecule can have vastly different biological activities. umontpellier.fr Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure aminothiols is of significant importance. Asymmetric synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch

A highly effective strategy for synthesizing chiral aminothiols is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. ethz.ch For instance, the stereoselective synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride can be achieved starting from L-aspartic acid. smolecule.com This approach leverages the inherent chirality of the natural amino acid to ensure the final product has high enantiomeric purity. smolecule.com The synthesis involves a series of chemical transformations that modify the functional groups of L-aspartic acid while preserving the stereochemical integrity of the original chiral center. smolecule.com Such routes provide reliable access to specific enantiomers, which is crucial for pharmacological and biological studies. nih.gov

Chemical Derivatization Strategies for Research Applications

Once 4-aminobutane-2-thiol hydrochloride is synthesized, its amine and thiol groups serve as handles for further chemical modification. These derivatization reactions are used to create analogues with altered properties or to attach the molecule to other chemical entities for specific research applications.

The primary amine group in 4-aminobutane-2-thiol is a versatile nucleophile that can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction involves the substitution of one or more hydrogen atoms on the nitrogen with an alkyl group. It is typically achieved by reacting the amine with an alkyl halide. nih.gov The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. A significant challenge in N-alkylation is preventing polyalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov

N-Acylation: This reaction forms an amide bond by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride. Unlike alkylation, acylation is generally easy to control and typically stops after a single addition, as the resulting amide is significantly less nucleophilic than the starting amine. This reaction is fundamental in peptide synthesis and for creating stable derivatives.

| Reaction Type | Functional Group Targeted | Reagent Class | Product Class |

| N-Alkylation | Primary Amine (-NH₂) | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Primary Amine (-NH₂) | Acyl Chloride (R-COCl), Acid Anhydride ((RCO)₂O) | Amide |

This table details common derivatization reactions for the amine functionality.

The thiol group is susceptible to oxidation, and this reactivity can be harnessed to form disulfide bonds (S-S). youtube.com The controlled oxidation of thiols to disulfides is a critical reaction in both chemistry and biology, as disulfide bonds stabilize the three-dimensional structures of many proteins. electronicsandbooks.com Care must be taken to select an appropriate oxidant to avoid over-oxidation to sulfonic acid. biolmolchem.com

A variety of methods have been developed for this selective transformation. biolmolchem.com

Aerobic Oxidation: In the presence of a suitable catalyst, such as CoSalen, thiols can be oxidized to disulfides using air as the oxidant. tandfonline.com This represents a clean and efficient method.

DMSO-Based Oxidation: A combination of dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst like HI can effectively convert a wide range of thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com

Photosensitized Oxidation: Diaryl tellurides can catalyze the aerobic oxidation of thiols under photosensitized conditions, where singlet oxygen is the active oxidizing species. acs.org

Other Reagents: Other reagents, such as diazenecarboxamides, have also been developed as selective oxidants for this transformation under mild conditions. electronicsandbooks.com

The choice of method often depends on the specific substrate and the desired reaction conditions. tandfonline.com

Formation of Thioethers and Related Sulfur-Containing Species

The thiol group (-SH) of 4-aminobutane-2-thiol is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This reactivity is the basis for the synthesis of thioethers (sulfides) and other related sulfur-containing molecules.

S-Alkylation Reactions: The most common method for forming a thioether is the S-alkylation of a thiol. This reaction involves the nucleophilic attack of the thiolate anion on an alkyl halide or another electrophile with a suitable leaving group. For 4-aminobutane-2-thiol, this would typically proceed via a Williamson-type synthesis. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Reaction Scheme:

Deprotonation: The thiol is treated with a base (e.g., sodium hydroxide, sodium hydride) to form the more reactive thiolate.

Nucleophilic Substitution: The thiolate then reacts with an electrophile, such as an alkyl bromide or iodide, in an Sₙ2 reaction to form the thioether and a salt byproduct.

The general structure of the resulting thioether would be R-S-CH(CH₃)CH₂CH₂NH₂, where 'R' is the alkyl group from the electrophile.

Michael Addition: The thiolate anion derived from 4-aminobutane-2-thiol can also undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond at the β-carbon of the unsaturated system. This method is a powerful tool for creating more complex thioether derivatives.

Oxidation to Disulfides: Like other thiols, 4-aminobutane-2-thiol is susceptible to oxidation. Mild oxidizing agents can couple two thiol molecules to form a disulfide (-S-S-) linkage. While this is often an undesirable side reaction during thioether synthesis, it is also a deliberate strategy for creating specific disulfide-containing molecules.

The table below summarizes the potential reactants and corresponding products in the formation of sulfur-containing species from 4-aminobutane-2-thiol.

| Reaction Type | Reactant for Thiol Group | General Product Structure |

| S-Alkylation | Alkyl Halide (R-X) | 4-Amino-2-(alkylthio)butane |

| Michael Addition | α,β-Unsaturated Carbonyl | Adduct with C-S bond at β-position |

| Oxidation | Mild Oxidant (e.g., I₂) | Bis(4-amino-2-butyl) disulfide |

Note: The data in this table is representative of general thiol reactivity and not from specific published studies on this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Aminobutane 2 Thiol Hydrochloride

Nucleophilic Properties of Amine and Thiol Functional Groups

Both the amine and thiol groups of 4-aminobutane-2-thiol are nucleophilic, meaning they can donate a pair of electrons to an electrophile. libretexts.org However, their relative nucleophilicity is context-dependent. Generally, thiols are considered more nucleophilic than alcohols, and amines are more nucleophilic than alcohols. libretexts.org In the case of aminothiols, the thiol group is often the more potent nucleophile. reddit.com The presence of a nearby amine group can further enhance the nucleophilicity of the thiol by deprotonating it to form the more reactive thiolate anion. nsf.govmdpi.com

This enhanced nucleophilicity is particularly evident in reactions such as the ring-opening of elemental sulfur (S8) to form polysulfides, a reaction that is sluggish with simple thiols but is readily facilitated by 1,2-aminothiols. nsf.govrsc.org The amine assists in the initial nucleophilic attack by the thiol on the S8 ring. rsc.org

Exploration of Redox Chemistry and Thiol-Disulfide Exchange Mechanisms

The thiol group of 4-aminobutane-2-thiol is readily oxidized, a key feature of its redox chemistry. This can involve one-electron oxidation to form a thiyl radical (RS•) or two-electron oxidation to form a sulfenic acid (RSOH), which can be further oxidized to sulfinic (RSO2H) and sulfonic (RSO3H) acids. researchgate.net

A cornerstone of thiol redox chemistry is the thiol-disulfide exchange reaction. This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. nih.govlibretexts.org This reaction is crucial in various biological processes, including protein folding and redox signaling. nih.govresearchgate.net The general mechanism is considered to be an SN2-type reaction with a trisulfide-like transition state. nih.govresearchgate.net The rate of this exchange is influenced by the pKa of the thiol and the nucleophilicity of the resulting thiolate. researchgate.net In the context of aminothiols, the intramolecular proximity of the amine can influence the redox potential and the kinetics of these exchange reactions. nih.gov

Mechanistic Studies on Radical Chemistry Involving Thiyl Species and Hydrogen Atom Abstraction

Thiyl radicals (RS•) are readily formed from thiols through the abstraction of a hydrogen atom from the S-H bond, which is significantly weaker than a C-H bond. wikipedia.orgwikipedia.org These radicals are key intermediates in various chemical and biological processes. wikipedia.org One of the critical reactions involving thiyl radicals is hydrogen atom abstraction. nih.govresearchgate.net Thiyl radicals can abstract hydrogen atoms from other molecules, such as carbohydrates and alcohols, although the rate constants for these reactions are generally lower than the reverse reaction (hydrogen donation from a thiol to a carbon-centered radical). researchgate.netrsc.org

The ability of thiols to donate a hydrogen atom to repair carbon-centered radicals is a well-established principle in radiation biology. nih.gov However, the reverse reaction, where a thiyl radical abstracts a hydrogen atom, implies that thiols can also participate in initiating damaging radical chain reactions. nih.gov The specific reactivity and selectivity of hydrogen abstraction by thiyl radicals depend on the nature of the C-H bond being targeted. rsc.org Intramolecular hydrogen abstraction within a molecule containing a thiyl radical can also occur, leading to the formation of a carbon-centered radical on the same molecule. cdnsciencepub.com

Coordination Chemistry: Ligand Behavior with Metal Ions and Complex Formation

The amine and thiol groups of 4-aminobutane-2-thiol make it an excellent ligand for coordinating with a variety of metal ions. dtic.milignited.in As a bifunctional molecule, it can act as a chelating agent, forming stable ring structures with the metal center. The sulfur and nitrogen atoms serve as donor sites, binding to the metal ion. Aminothiols have been shown to form stable complexes with transition metals such as nickel(II), palladium(II), and cobalt(II), as well as other metal ions like cadmium(II). acs.org

The coordination chemistry of aminothiols is of significant interest in the development of metal-based therapeutics and diagnostic agents. ethernet.edu.etniscpr.res.in For instance, complexes of technetium(V) and rhenium(V) with bis(amino thiol) ligands have been investigated for their potential to mimic the structure of steroid hormones. nih.govosti.gov

Principles of Ligand Design and Metal Center Selection in Complex Synthesis

The selection of the metal center is equally important and is often guided by the desired application of the complex. The properties of the metal ion, such as its size, charge, and preferred coordination geometry, will dictate the structure of the resulting complex. biointerfaceresearch.com For example, the design of radiopharmaceuticals often involves the use of metal ions like technetium-99m or gallium-68, and the ligand is designed to ensure stable coordination and favorable biodistribution. acs.org The principle of hard and soft acids and bases (HSAB) is a useful guideline, where soft metal ions tend to form more stable complexes with soft donor atoms like sulfur. biointerfaceresearch.com

Chelation Effects and Thermodynamic Stability of Metal Complexes

The formation of a chelate ring by a polydentate ligand such as 4-aminobutane-2-thiol significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect. libretexts.org The increased stability is primarily due to a favorable entropy change upon chelation. libretexts.org The coordination of one polydentate ligand displaces multiple monodentate ligands (often water molecules), leading to an increase in the number of free molecules in the system and thus a positive change in entropy. libretexts.org

The stability of metal complexes with aminothiol (B82208) ligands is quantified by their formation constants (or stability constants). iupac.orgresearchgate.net These constants are influenced by factors such as the pKa of the donor groups, the size of the chelate ring (with 5- and 6-membered rings being generally the most stable), and the nature of both the metal ion and the ligand. biointerfaceresearch.comlibretexts.org The thiolate group of cysteine, a related aminothiol, is a particularly strong metal binding site, contributing to the high stability of its metal complexes. cnr.it

Interactions with Model Biomolecules in in vitro Systems for Mechanistic Insight

The reactivity of 4-aminobutane-2-thiol hydrochloride with biomolecules is a key area of investigation for understanding its biological effects. In vitro studies using model biomolecules such as proteins and DNA provide mechanistic insights into these interactions.

The thiol group can readily undergo thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the formation of mixed disulfides. ahajournals.orgnih.gov This can alter the structure and function of the protein. For example, the interaction of the aminothiol homocysteine with proteins like fibronectin through disulfide bond formation has been shown to impair the protein's function. nih.gov The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the binding to biomolecules. nih.gov

The radical scavenging properties of aminothiols are also relevant to their interactions with biomolecules. They can protect against damage from free radicals by donating a hydrogen atom to repair radical-damaged sites on molecules like DNA. ias.ac.in Conversely, the formation of thiyl radicals from aminothiols can also potentially initiate damage to biomolecules. wikipedia.org Studies with various antioxidants and aminothiols have shown complex kinetic behaviors in their reactions with radical species, indicating multiple reaction pathways. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 4 Aminobutane 2 Thiol Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 4-Aminobutane-2-thiol hydrochloride. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecule's structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule would be expected. The presence of the hydrochloride salt would influence the chemical shifts of protons near the amino group due to its protonation.

Expected ¹H-NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | ~1.3-1.5 | Doublet |

| -CH(SH)- | ~3.0-3.3 | Multiplet |

| -CH₂- | ~1.8-2.2 | Multiplet |

| -CH₂-NH₃⁺ | ~3.1-3.4 | Multiplet |

| -NH₃⁺ | Broad singlet | Broad Singlet |

| -SH | ~1.5-2.5 | Triplet (may be broad or exchangeable) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH(SH)-) would likely be a complex multiplet due to coupling with the methyl and adjacent methylene (B1212753) protons. The two methylene groups (-CH₂-) would also present as multiplets. The protons of the aminium group (-NH₃⁺) would likely be a broad singlet and may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum. The thiol proton (-SH) signal can also be broad and may exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C-NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| -CH₃ | ~20-25 |

| -CH(SH)- | ~35-45 |

| -CH₂- | ~30-40 |

| -CH₂-NH₃⁺ | ~40-50 |

Note: The chemical shifts are approximate and can be influenced by the solvent and pH.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | ~3000-3200 | Strong, Broad |

| C-H stretch (alkane) | ~2850-2960 | Medium to Strong |

| N-H bend (amine salt) | ~1500-1600 | Medium |

| C-H bend | ~1375-1470 | Medium |

| S-H stretch | ~2550-2600 | Weak |

| C-N stretch | ~1000-1250 | Medium |

| C-S stretch | ~600-800 | Weak to Medium |

The broad and strong absorption in the 3000-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in the protonated amine (ammonium) group. The S-H stretching vibration is typically weak and may be difficult to observe.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the mass-to-charge ratio (m/z), allowing for the confirmation of the molecular formula. For 4-Aminobutane-2-thiol, the neutral molecule has a monoisotopic mass of approximately 105.0612 Da. In its hydrochloride salt form, the compound would be ionized, and the cationic species would be detected.

Predicted High-Resolution Mass Spectrometry Data for [M+H]⁺:

| Adduct | Predicted m/z |

| [M+H]⁺ | 106.06850 |

| [M+Na]⁺ | 128.05044 |

| [M+K]⁺ | 144.02438 |

| [M+NH₄]⁺ | 123.09504 |

| [M-H]⁻ | 104.05394 |

Data sourced from PubChem. rsc.org

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for aminothiols include the loss of the thiol group, the amino group, and cleavage of the carbon-carbon bonds.

Electronic Absorption and Emission Spectroscopy for Optical Properties of Derivatives and Complexes

While specific data for this compound is not extensively documented, the optical properties of aminothiol (B82208) derivatives and complexes are well-studied, providing a framework for its characterization. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating these compounds, particularly after derivatization or complexation.

Thiols are often derivatized to introduce a chromophore or fluorophore, enhancing their detectability. astm.org For instance, derivatization of thiols with reagents like monobromobimane (B13751) (mBBr) yields highly fluorescent products. mdpi.commdpi.com These derivatives can be analyzed to determine their distinct optical properties. The resulting thiol-bimane adducts are typically excited with UV light and emit light at a longer wavelength in the visible spectrum. mdpi.com A study on various low-molecular-weight thiols derivatized with mBBr showed excitation and emission wavelengths of 378 nm and 492 nm, respectively. mdpi.com

Similarly, complexation with metal ions or nanoparticles can drastically alter the optical properties of aminothiols. Thiol-capped semiconductor nanocrystals, such as Cadmium Telluride (CdTe), exhibit fluorescence that is dependent on factors like pH and ligand concentration. rsc.org Gold and silver nanoparticles capped with thiols also show unique absorption spectra, with surface plasmon resonance bands that are sensitive to particle size and aggregation state. researchgate.netmdpi.com For example, AuAg bimetallic thiolate complexes have been shown to produce blue-luminescent species. oup.com

The table below summarizes typical spectroscopic data for derivatized thiols, which would be applicable to the study of this compound derivatives.

| Derivative/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Method |

| Monobromobimane Adducts | 378 | 492 | Fluorescence |

| o-Phthalaldehyde/2-Mercaptoethanol Adducts | 360 | 470 | Fluorescence |

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) Adducts | 385 | 515 | Fluorescence |

| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) Adducts | 412 (Absorbance Max) | N/A | Colorimetric/UV-Vis |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformation. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine, thiol, and chloride ions.

The general procedure involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined.

The table below shows representative crystallographic data for a related heterocyclic thiol compound, illustrating the type of information obtained from an XRD study.

| Parameter | Value (for 4-(5-Phenyl Pyrazin-2-Yl)-4h-1,2,4 Triazole-3-thiol) |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.630(4) |

| b (Å) | 15.023(6) |

| c (Å) | 9.022 |

| Volume (ų) | 1179.8(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.437 |

Data sourced from a study on a different thiol compound to illustrate typical XRD output. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like aminothiols. jocpr.com Given the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, method development often focuses on derivatization strategies or alternative detection methods. jocpr.com

Reversed-phase (RP) HPLC is the most common mode used. A typical RP-HPLC method for a related aminothiol would utilize a C18 column. nih.gov The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) or sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol, run under either isocratic or gradient elution. mdpi.comnih.gov For instance, a validated method for various amino thiols used a C18 column with a gradient of aqueous ammonium formate (B1220265) and acetonitrile. nih.gov Detection is most effectively achieved after derivatization to attach a UV-absorbing or fluorescent tag.

| Parameter | Typical Condition for Aminothiol Analysis |

| Column | Reversed-Phase C18 (e.g., 1.7-5 µm particle size) |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium Formate, pH 3) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis or Fluorescence (post-derivatization) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Due to the polar nature and low volatility of this compound, direct analysis is not feasible. Derivatization is required to replace the active hydrogens on the amine and thiol groups, thereby increasing volatility and improving chromatographic performance. sigmaaldrich.com

A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other methods involve acylation or reaction with reagents like pentafluorobenzyl bromide (PFBBr) or ethyl propiolate (ETP). mdpi.comresearchgate.net The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like SLB™-5ms). The separated components then enter the mass spectrometer, which provides both molecular weight information and a fragmentation pattern, allowing for highly confident identification.

| Parameter | Typical Condition for Derivatized Aminothiol Analysis |

| Derivatization Reagent | MTBSTFA (silylation) or PFBBr (alkylation) |

| GC Column | SLB™-5ms or equivalent (e.g., 20-30 m length) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

To overcome the poor detectability of underivatized aminothiols, both pre-column and post-column derivatization strategies are widely employed in HPLC. mdpi.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. academicjournals.org This is the most common approach. Reagents are chosen to impart strong UV absorbance or fluorescence to the thiol. astm.org

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. diva-portal.org This is a classic method for amino acid and aminothiol analysis. nih.govnih.gov

Monobromobimane (mBBr) and other bimanes: These are highly specific for thiol groups, forming stable and intensely fluorescent adducts. mdpi.commdpi.com

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F): A thiol-selective reagent that yields fluorescent derivatives detectable at high sensitivity. nih.govnih.gov

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Reacts with thiols to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be detected by UV-Vis spectrophotometry around 412 nm. nih.govfishersci.comnih.gov

Post-column derivatization involves adding the derivatizing reagent to the column effluent, just before it enters the detector. This avoids potential issues with multiple derivative products or reagent peaks interfering with the chromatogram. oup.com A versatile method for plasma thiols uses post-column derivatization with 4,4'-dithiodipyridine, with colorimetric detection at 324 nm. oup.com Another approach uses Ellman's reagent post-column, monitoring the formation of the TNB chromophore. researchgate.net While sometimes more complex instrumentally, this technique ensures that the separation occurs on the native analyte.

| Strategy | Reagent | Detection Principle | Advantages |

| Pre-column | o-Phthalaldehyde (OPA) | Fluorescence | Fast reaction, high sensitivity for primary amines. diva-portal.org |

| Pre-column | Monobromobimane (mBBr) | Fluorescence | High specificity for thiols, stable derivatives. mdpi.com |

| Pre-column | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescence | High sensitivity, thiol-selective. nih.gov |

| Post-column | 4,4'-dithiodipyridine | Colorimetric (UV-Vis) | Separation of native analyte, good for complex matrices. oup.com |

| Post-column | Ellman's Reagent (DTNB) | Colorimetric (UV-Vis) | Well-established thiol chemistry, selective. nih.govresearchgate.net |

Computational and Theoretical Studies on 4 Aminobutane 2 Thiol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is widely used to predict the electronic structure and properties of molecules with a good balance of accuracy and computational cost. osti.govacs.org For aminothiols, DFT can be employed to understand their fundamental chemical nature.

The electronic structure of a molecule governs its reactivity. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. nih.gov It provides a detailed picture of the bonding and charge distribution within a molecule. For an aminothiol (B82208), NBO analysis could reveal the nature of the carbon-sulfur and carbon-nitrogen bonds, as well as the localization of charges, which is crucial for understanding its interaction with other molecules.

Due to the absence of specific studies on 4-aminobutane-2-thiol hydrochloride, no data for its HOMO/LUMO gap or NBO analysis can be provided.

Computational methods can predict spectroscopic data, which can be used to identify and characterize molecules. DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR (Fourier-Transform Infrared) spectrum. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis (Ultraviolet-Visible) absorption spectrum. This can provide information about the molecule's chromophores and its behavior in the presence of light.

Without specific computational studies, predicted FT-IR and UV-Vis spectra for this compound are not available.

Molecules can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This is crucial as the biological activity and reactivity of a molecule can depend on its 3D structure.

Using computational methods, a potential energy surface can be mapped out by systematically changing the dihedral angles of the molecule's rotatable bonds. This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them. For this compound, this would involve exploring the rotations around the C-C, C-S, and C-N bonds.

Molecular Modeling and Docking Studies for Predictive Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Molecular docking is a key technique within this field that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.govresearchgate.netresearchgate.net

For a molecule like this compound, docking studies could be used to predict its binding affinity and mode of interaction with a biological target, such as an enzyme. nih.gov This is particularly relevant for drug discovery and understanding the biological roles of aminothiols. The process involves generating a 3D model of the ligand (the aminothiol) and the receptor and then using a scoring function to evaluate the best fit. These studies can provide valuable insights into the potential pharmacological applications of a compound.

As no specific molecular docking studies for this compound have been published, no predictive interaction analysis can be presented.

Elucidation of Reaction Mechanisms via Computational Chemistry Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This can provide insights into the feasibility of a reaction, its kinetics, and the factors that influence its outcome.

For an aminothiol, computational studies could investigate reactions such as thiol-disulfide exchange, oxidation of the thiol group, or reactions involving the amino group. nih.govchimicatechnoacta.ru For example, DFT calculations could be used to model the transition state of a reaction, providing a deeper understanding of how the reaction proceeds at a molecular level. acs.org Such studies are crucial for predicting the chemical behavior of a compound and for designing new synthetic routes. researchgate.net

Research Applications of 4 Aminobutane 2 Thiol Hydrochloride

Organic Synthesis and Materials Science Research

A thorough search of chemical and materials science databases yielded no specific studies focusing on the application of 4-Aminobutane-2-thiol hydrochloride in the detailed areas of organic synthesis and materials science as outlined.

Utilization as a Versatile Building Block and Scaffold for Complex Molecular Architectures

While aminothiols, in general, are recognized as valuable bifunctional building blocks in organic synthesis, there is no specific literature demonstrating the utilization of this compound as a versatile scaffold for constructing complex molecular architectures. General applications of aminothiols include their use in the synthesis of peptides and other biologically active molecules. However, specific examples and detailed research findings for this compound are absent.

Development of Novel Materials, including Conducting Polymers and Photoresponsive Materials

The development of novel materials often involves the incorporation of specific functional groups to impart desired properties. While other aminothiol (B82208) compounds have been investigated for their potential in creating conducting polymers and photoresponsive materials, no such research has been published specifically for this compound.

Studies on Polymer Surface Modification for Enhanced Material Properties

The modification of polymer surfaces is a crucial area of materials science for enhancing properties such as biocompatibility, adhesion, and conductivity. Thiol groups are known to be useful for surface modification through techniques like thiol-ene click chemistry. However, there are no specific studies in the scientific literature that report the use of this compound for polymer surface modification to enhance material properties.

Biochemical and Biophysical Research Applications

Similarly, a review of biochemical and biophysical research literature did not yield specific studies where this compound was the primary subject of investigation for the outlined applications.

Model Systems for Investigating Thiol-Disulfide Exchange Processes

Thiol-disulfide exchange is a fundamental chemical reaction in biochemistry, crucial for processes like protein folding. researchgate.net Various thiol-containing compounds are used as model systems to study the kinetics and mechanisms of these reactions. researchgate.net However, no published research specifically identifies this compound as a model system for investigating thiol-disulfide exchange processes.

Contributions to Studies on Protein Folding and Stability Mechanisms

The role of thiols, particularly the cysteine residue in proteins, is central to understanding protein folding and stability. creative-proteomics.com Small molecule thiols can influence these processes and are often used in in vitro folding studies. nih.gov Despite the general relevance of aminothiols to this field, there are no specific research articles that detail contributions to the study of protein folding and stability mechanisms using this compound.

Role as a Buffering Agent in Cell Culture and Biochemical Assays

While specific studies detailing the use of this compound as a primary buffering agent are not extensively documented in the available literature, its chemical structure suggests potential utility in this capacity. The molecule possesses a primary amine group which can exist in a protonated form (R-NH3+). This conjugate acid can donate a proton, allowing it to act as a buffer in a pH range around its pKa value. The effectiveness of a compound as a buffer is contingent on its pKa being close to the desired pH of the cell culture medium or biochemical assay, typically within the physiological range of pH 7.2-7.4. The hydrochloride salt form indicates that the amine group is protonated, which is a common feature for improving the solubility and stability of such compounds in aqueous solutions.

Investigations into Redox Modulation in Controlled Research Models

The thiol (-SH) group is the defining functional group for the redox activities of this compound. Thiols are known to play a fundamental role in numerous biological redox reactions. mdpi.com They can undergo oxidation to form a variety of sulfur-containing species, including reversible disulfide bonds (R-S-S-R) and irreversible sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. mdpi.comnih.gov This reactivity allows them to participate in thiol-disulfide exchange reactions, which are crucial for maintaining the cellular redox equilibrium. mdpi.com

In research models, synthetic thiol compounds are investigated for their ability to modulate the redox environment. For instance, studies on other thiol-containing molecules have shown they can increase the intracellular content of cysteine and glutathione (B108866) (GSH), which are critical endogenous antioxidants. nih.gov Research into compounds with dithiol functionalities has highlighted their potential to protect cells from oxidative stress by scavenging free radicals. smolecule.com The investigation of this compound in controlled research models would likely focus on its capacity to influence these pathways, acting as a reducing agent and potentially mitigating oxidative damage.

Table 1: Key Concepts in Thiol-Mediated Redox Modulation

| Concept | Description | Relevance to 4-Aminobutane-2-thiol |

|---|---|---|

| Thiol-Disulfide Exchange | A reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. | The thiol group can interact with disulfide bonds in biomolecules, altering their structure and function. |

| Antioxidant Activity | The ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. | The thiol group can be oxidized by ROS/RNS, acting as a sacrificial scavenger of these damaging species. mdpi.com |

| Reducing Agent | A substance that donates electrons in a redox reaction. | In biochemical assays, it can be used to maintain other molecules, such as the thiol groups in proteins, in their reduced state. chemimpex.com |

Interaction Studies with Model Biomolecules (e.g., proteins, enzymes) to Understand Binding Affinity

The functional groups of this compound—a primary amine and a secondary thiol—provide two potential points of interaction with biomolecules like proteins and enzymes.

Thiol Group Interactions : The thiol group is highly reactive and can form covalent disulfide bonds with the cysteine residues present in proteins. nih.gov This is a common mechanism for both structural stabilization within a protein and for the formation of protein complexes. The ability of aminothiol compounds to reduce disulfide bonds is a key area of study; for example, other biological reducing agents are evaluated based on how quickly they can reduce disulfide bonds in model proteins like papain. sigmaaldrich.com Interaction studies would likely investigate the kinetics and affinity of this compound's thiol group with accessible cysteine residues on protein surfaces.

Amine Group Interactions : The positively charged ammonium (B1175870) group (at physiological pH) can engage in non-covalent electrostatic interactions (salt bridges) with negatively charged amino acid residues on a protein's surface, such as aspartate or glutamate. It can also act as a hydrogen bond donor.

These interaction studies are vital for understanding how the compound might influence protein structure and function, for instance by altering enzyme activity through binding at or near an active site containing cysteine residues. chemimpex.com

Coordination Chemistry and Catalysis Research

Ligand Design and Synthesis for Transition Metal Complexes

In coordination chemistry, molecules that bind to a central metal atom are known as ligands. This compound is a classic example of a bidentate ligand, meaning it can bind to a metal ion through two donor atoms simultaneously—the sulfur of the thiol group and the nitrogen of the amine group. This chelation results in the formation of a stable five-membered ring with the metal center. nih.gov

The thiol group contains a soft donor atom (sulfur), which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially coordinates with soft metal ions like copper(I), silver(I), mercury(II), and late transition metals. wikipedia.org The amine group is a harder donor (nitrogen), which can also coordinate with a wide range of transition metals. This dual functionality makes it a versatile ligand for synthesizing a variety of metal complexes. The synthesis of such complexes often involves the reaction of a metal salt (e.g., metal chloride) with the ligand in a suitable solvent, where the ligand displaces other, more weakly bound ligands. nih.govwikipedia.org

Table 2: Properties of 4-Aminobutane-2-thiol as a Ligand

| Feature | Description | Implication in Complex Formation |

|---|---|---|

| Donor Atoms | Sulfur (thiol), Nitrogen (amine) | Can act as a bidentate N,S-donor ligand. |

| Chelation | Forms a stable 5-membered chelate ring with the metal ion. | Chelate complexes are generally more stable than those formed with monodentate ligands. nih.gov |

| HSAB Principle | Soft sulfur donor, hard nitrogen donor. | Can bind to a wide range of transition metals, with particular affinity of the thiolate for soft metals. wikipedia.org |

| Geometry | The coordination number and ligand field dictate the resulting geometry (e.g., tetrahedral, square planar, octahedral). nih.govnih.gov | The specific geometry influences the complex's electronic, magnetic, and catalytic properties. |

Exploration of Metal Complexes in Various Catalytic Processes

Transition metal complexes containing thiolate ligands are of significant interest in catalysis research. The properties of the metal center are modulated by the coordinated ligands, which can in turn enable unique catalytic activities. nih.gov Metal-thiolate bonds are crucial in the active sites of various enzymes, such as hydrogenases, which catalyze the reversible conversion of H₂ to protons and electrons. nih.gov

Research in this area explores the use of synthetic metal complexes of this compound as catalysts for various chemical transformations. The cooperation between the metal center and the ligand can facilitate bond activation. For example, in hydrogenation or dehydrogenation reactions, the thiol S-H bond can participate in proton transfer steps, working in concert with the metal's ability to bind hydrides. nih.gov The specific geometry and electronic structure of the synthesized complex will determine its efficacy and selectivity in catalytic processes.

Analytical Chemistry Method Development

The accurate and reliable determination of thiols like this compound in various matrices, particularly in biological samples, is a key challenge in analytical chemistry. mdpi.com The high reactivity of the thiol group, which makes it susceptible to oxidation, requires careful sample preparation to prevent its degradation.

Several analytical techniques are employed for the quantification of thiols:

High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation and determination of thiols. mdpi.com Often, a derivatization step is required to introduce a chromophore or fluorophore to the thiol molecule, enhancing its detection by UV-Vis or fluorescence detectors.

Spectrophotometry: Reagents like Ellman's reagent (DTNB) or 4,4'-dithiodipyridine (DTDP) react with thiol groups to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength (e.g., 412 nm for DTNB). nih.gov This method is useful for determining total thiol concentration.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides high sensitivity and selectivity for identifying and quantifying the target analyte and its various oxidized forms.

Developing analytical methods for this compound would involve optimizing sample handling, separation conditions (e.g., mobile phase, column type), and detection parameters to ensure accurate and reproducible measurements.

Development of Quantitative and Qualitative Analytical Methods for Detection and Characterization

No specific quantitative or qualitative analytical methods for the detection and characterization of this compound have been detailed in the available scientific literature. General analytical techniques for aminothiols may be applicable, but validated methods specific to this compound, including details on instrumentation, parameters, and validation results, are not documented.

Application as a Derivatization Reagent for Enhanced Chromatographic Detection

There is no available information in the scientific literature regarding the use of this compound as a derivatization reagent to enhance chromatographic detection of other analytes. Research detailing reaction conditions, the stability of the resulting derivatives, and comparisons of detector response before and after derivatization with this specific compound has not been published.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Aminobutane-2-thiol hydrochloride, and what factors influence reaction efficiency?

- Methodology :

- Oxidation : Thiol groups can form disulfides using hydrogen peroxide (H₂O₂) under controlled pH (6–8) to avoid over-oxidation .

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces intermediates to amines, requiring inert atmospheres to prevent side reactions .

- Substitution : Alkylation with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C enhances nucleophilic thiol reactivity .

- Key Factors : Solvent polarity, temperature, and reagent stoichiometry critically impact yield and purity. Kinetic monitoring via TLC or HPLC is recommended for optimization .

Q. How is this compound characterized using analytical techniques?

- Methodology :

- TLC : Silica gel plates with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) mobile phase; visualize with ninhydrin or iodine vapor .

- NMR : ¹H NMR (D₂O, 400 MHz) shows thiol protons at δ 1.6–2.1 ppm and amine protons at δ 3.0–3.5 ppm. ¹³C NMR confirms backbone carbons .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 157.6) validates molecular weight .

- Data Table :

| Technique | Conditions | Key Peaks/Results |

|---|---|---|

| TLC | Ethyl acetate/acetic acid/HCl/water | Rf = 0.45 (ninhydrin) |

| ¹H NMR | D₂O, 400 MHz | δ 3.2 (NH₂), δ 2.0 (SH) |

| ESI-MS | Positive ion mode | m/z 157.6 ([M+H]⁺) |

Advanced Research Questions

Q. How do competing reaction pathways in the synthesis of this compound lead to data contradictions, and how can they be resolved?

- Challenges :

- Disulfide Formation : Over-oxidation of thiols under prolonged H₂O₂ exposure reduces yield .

- Amine Protonation : Acidic conditions during substitution may protonate the amino group, reducing nucleophilicity .

- Resolution :

- Kinetic Control : Short reaction times (≤2 hrs) and low temperatures (0–4°C) suppress disulfide formation .

- pH Adjustment : Buffered systems (pH 7–8) maintain amine deprotonation during substitution .

Q. What strategies are employed to enhance the stability of this compound in biological assays?

- Methodology :

- Antioxidants : Add 1–5 mM DTT or TCEP to prevent thiol oxidation .

- Low-Temperature Storage : –20°C under argon minimizes degradation .

- Buffered Solutions : Phosphate buffer (pH 7.4) with 1 mM EDTA chelates metal ions that catalyze oxidation .

Q. How do structural modifications of this compound affect its interaction with biological targets?

- Methodology :

- Thiol Modifications : Acylation (e.g., with acetyl chloride) reduces redox activity but enhances membrane permeability .

- Amino Group Derivatives : Methylation or substitution with aryl groups alters hydrogen-bonding capacity, impacting enzyme inhibition (e.g., cystathionine γ-lyase) .

- Data Table : Structural Analogs and Biological Effects

| Modification | Biological Target | Effect |

|---|---|---|

| Acetylated thiol | Cell membranes | Increased permeability |

| Aryl-amino derivative | Serotonin receptors | Partial agonist activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.